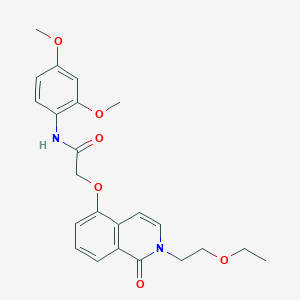

N-(2,4-dimethoxyphenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide

説明

This compound features a 2,4-dimethoxyphenyl group linked via an acetamide bridge to a 1-oxo-1,2-dihydroisoquinolin-5-yl moiety substituted with a 2-ethoxyethyl chain. Though direct pharmacological data are absent in the provided evidence, structural analogs (e.g., EVT-401 in ) suggest possible activity as a P2X7 receptor antagonist, a target in inflammatory diseases like rheumatoid arthritis .

特性

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6/c1-4-30-13-12-25-11-10-17-18(23(25)27)6-5-7-20(17)31-15-22(26)24-19-9-8-16(28-2)14-21(19)29-3/h5-11,14H,4,12-13,15H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYQIKBOGNSTRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2,4-dimethoxyphenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Anticancer Properties

Research indicates that N-(2,4-dimethoxyphenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide exhibits significant anticancer activity. This compound has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | CDK2 Inhibition |

| A549 (Lung Cancer) | 12.3 | Induction of Apoptosis |

| HeLa (Cervical Cancer) | 10.0 | Cell Cycle Arrest |

The mechanism by which N-(2,4-dimethoxyphenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide exerts its biological effects involves:

- Inhibition of CDK Activity : The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins involved in cell cycle progression .

- Induction of Apoptosis : Studies have demonstrated that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in cancer cells .

- Cell Cycle Arrest : The compound induces G1 phase arrest in the cell cycle, effectively halting the proliferation of cancer cells .

In Vivo Studies

In vivo studies using animal models have shown promising results regarding the efficacy of N-(2,4-dimethoxyphenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide as an anticancer agent. For instance:

- A study involving xenograft models demonstrated a significant reduction in tumor size following treatment with this compound compared to control groups .

Clinical Relevance

While preclinical studies are promising, further clinical trials are necessary to establish the safety and efficacy profile in humans. Current research is focused on optimizing dosing regimens and understanding the pharmacokinetics and pharmacodynamics of the compound .

類似化合物との比較

Structural Modifications and Substituent Effects

Key structural variations among analogs include:

- Phenyl ring substituents : Methoxy (target compound), methyl (–2), halogen (), and nitro groups ().

- Isoquinoline/thiazolidinone core: The target compound’s dihydroisoquinoline contrasts with thiazolidinone () or triazole () cores in other analogs.

- Side chains : Ethoxyethyl (target) vs. fluorobenzyl (–2), hydroxypropyl (), or sulfanyl groups (–14).

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formulas.

Pharmacokinetic and Toxicity Considerations

Q & A

Q. How can computational chemistry guide the design of derivatives with enhanced selectivity?

- Methodological Answer : Use QSAR models to correlate electronic properties (e.g., logP, H-bond donors) with activity. Tools like Schrödinger’s Glide or MOE dock derivatives into target pockets, prioritizing compounds with lower binding energies. MD simulations (e.g., GROMACS) assess binding stability over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。